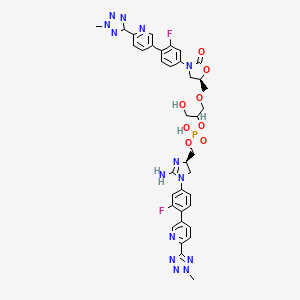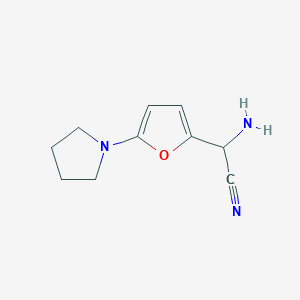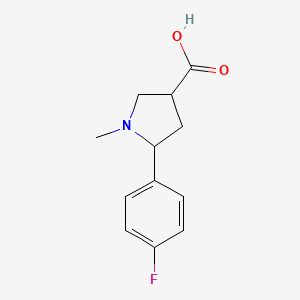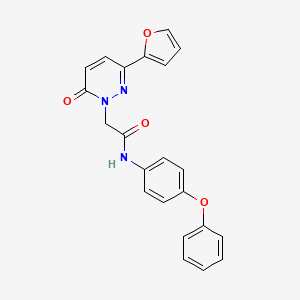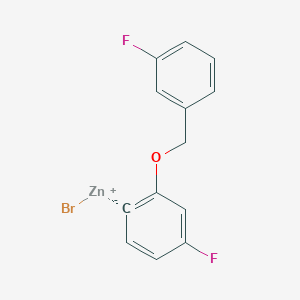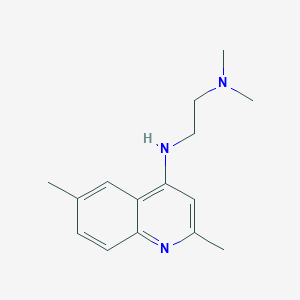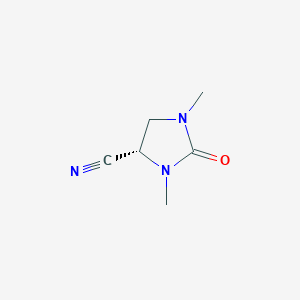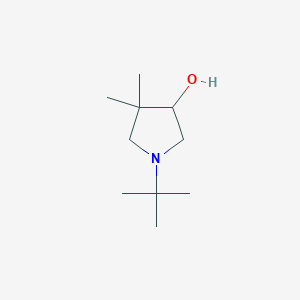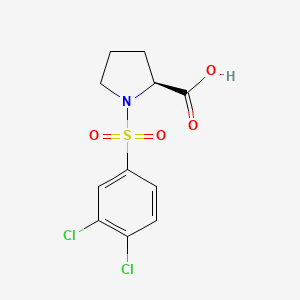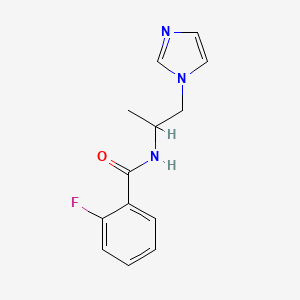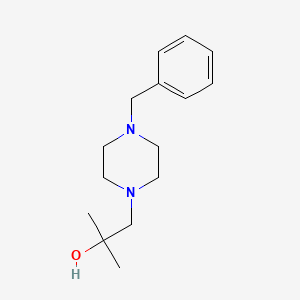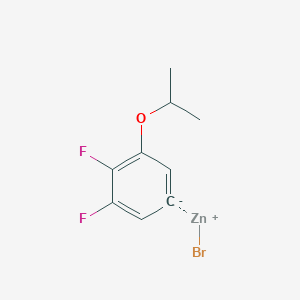![molecular formula C4H4F6O2S B14885976 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)
1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane: is an organic compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is a colorless liquid with a distinct odor and is often used as a solvent and reagent in chemical synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane can be synthesized through the reaction of 1,1,1-trifluoro-2-chloroethane with sodium trifluoroethanesulfonate under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. The raw materials are carefully controlled, and the reaction conditions are monitored to ensure consistent product quality.
化学反应分析
Types of Reactions: 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It is also used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved pharmacokinetic properties.
Industry: In industrial applications, this compound is used as a solvent for cleaning and degreasing. It is also used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
1,1,1-Trifluoro-2-iodoethane: Known for its use in organic synthesis and as a reagent in various chemical reactions.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Used as a solvent and in battery applications.
Isoflurane: A fluorinated ether used as an anesthetic agent.
Uniqueness: 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane is unique due to its combination of trifluoromethyl groups and sulfonyl functionality. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in specialized applications where other compounds may not be suitable.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C4H4F6O2S |
|---|---|
分子量 |
230.13 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-2-(2,2,2-trifluoroethylsulfonyl)ethane |
InChI |
InChI=1S/C4H4F6O2S/c5-3(6,7)1-13(11,12)2-4(8,9)10/h1-2H2 |
InChI 键 |
HGQHVEDIXCKVKW-UHFFFAOYSA-N |
规范 SMILES |
C(C(F)(F)F)S(=O)(=O)CC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


